molecular formula C12H12N4O B8291460 5-amino-2-methyl-N-(pyrimidin-5-yl)benzamide

5-amino-2-methyl-N-(pyrimidin-5-yl)benzamide

Cat. No.: B8291460
M. Wt: 228.25 g/mol
InChI Key: QEGBNXYCXSZRMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-2-methyl-N-(pyrimidin-5-yl)benzamide is a useful research compound. Its molecular formula is C12H12N4O and its molecular weight is 228.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12N4O

Molecular Weight

228.25 g/mol

IUPAC Name

5-amino-2-methyl-N-pyrimidin-5-ylbenzamide

InChI

InChI=1S/C12H12N4O/c1-8-2-3-9(13)4-11(8)12(17)16-10-5-14-7-15-6-10/h2-7H,13H2,1H3,(H,16,17)

InChI Key

QEGBNXYCXSZRMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N)C(=O)NC2=CN=CN=C2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 2L high-pressure vessel was charged with Palladium 10% on carbon wet (50% water) and EtOAc (50 mL). 2-methyl-5-nitro-N-(pyrimidin-5-yl)benzamide 45 (18.79 g) was dissolved in methanol (400 mL) and added to the previous mixture. The reaction vessel was pressurized to 30 psi of H2 and mechanically stirred until the hydrogen intake stopped. The reduction of the nitro group was complete by LCMS and the mixture was filtered off through paper and glass paper. The crude 5-amino-2-methyl-N-(pyrimidin-5-yl)benzamide 46 was obtained as a yellow solid and used without further purification.
[Compound]
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Synthesis routes and methods II

Procedure details

A 2 L high-pressure vessel was charged with Palladium 10% on carbon wet (50% water) and EtOAc (50 mL). 2-methyl-5-nitro-N-(pyrimidin-5-yl)benzamide 45 (18.79 g) was dissolved in methanol (400 mL) and added to the previous mixture. The reaction vessel was pressurized to 30 psi of H2 and mechanically stirred until the hydrogen intake stopped. The reduction of the nitro group was complete by LCMS and the mixture was filtered off through paper and glass paper. The crude 5-amino-2-methyl-N-(pyrimidin-5-yl)benzamide 46 was obtained as a yellow solid and used without further purification.
Quantity
18.79 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.